![molecular formula C11H12F3NO B1468748 1-[[3-(Trifluoromethyl)phenyl]methyl]azetidin-3-ol CAS No. 878391-49-2](/img/structure/B1468748.png)
1-[[3-(Trifluoromethyl)phenyl]methyl]azetidin-3-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of “1-[[3-(Trifluoromethyl)phenyl]methyl]azetidin-3-ol” contains a trifluoromethyl-substituted aromatic ring, which provides it with unique chemical reactivity and properties.Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group is known for its high electronegativity, generally considered to be between that of fluorine (4.0) and chlorine (3.0) .Scientific Research Applications
Crystal and Molecular Structure
1-(Diphenylmethyl)azetidin-3-ol exhibits a unique triclinic crystal structure, with the structure being stabilized by a network of O-H...N intermolecular hydrogen bonds. The puckered four-membered rings in the independent molecules show significant conformational differences, particularly in the rotation of the phenyl rings about the C-C bonds. This structural complexity might offer insights into the molecular interactions and potential applications in various scientific fields, such as material science or molecular engineering (Ramakumar, Venkatesan, & Rao, 1977).
Antibacterial Evaluation
Azetidinone derivatives , including those related to 1-[[3-(Trifluoromethyl)phenyl]methyl]azetidin-3-ol, have demonstrated promising antibacterial properties. For instance, specific azetidinone analogues have shown significant antibacterial activities against various bacterial strains, suggesting their potential use in developing new antimicrobial agents (Chopde, Meshram, & Pagadala, 2012).
Synthesis and Applications in Organic Synthesis
The efficient synthesis of 3-Methylene-4-(trifluoromethyl)azetidin-2-ones and their evaluation as novel building blocks in organic synthesis highlight their versatility. These compounds have been utilized in Michael additions, electrophilic additions, and cycloadditions to access a wide variety of stereodefined mono- and spirocyclic 4-CF3-beta-lactams. This indicates their significant role in creating biologically relevant CF3-functionalized target structures (Dao Thi et al., 2016).
properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-2-8(4-9)5-15-6-10(16)7-15/h1-4,10,16H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKHXTQHOZTOGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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